molecular formula C14H18BrN3O2 B13020546 tert-butyl N-[(5-bromo-2-methyl-2H-indazol-3-yl)methyl]carbamate

tert-butyl N-[(5-bromo-2-methyl-2H-indazol-3-yl)methyl]carbamate

Cat. No.: B13020546
M. Wt: 340.22 g/mol
InChI Key: GHIQXLOSCDJKGW-UHFFFAOYSA-N
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Description

tert-Butyl N-[(5-bromo-2-methyl-2H-indazol-3-yl)methyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a brominated indazole ring, and a carbamate functional group

Properties

Molecular Formula

C14H18BrN3O2

Molecular Weight

340.22 g/mol

IUPAC Name

tert-butyl N-[(5-bromo-2-methylindazol-3-yl)methyl]carbamate

InChI

InChI=1S/C14H18BrN3O2/c1-14(2,3)20-13(19)16-8-12-10-7-9(15)5-6-11(10)17-18(12)4/h5-7H,8H2,1-4H3,(H,16,19)

InChI Key

GHIQXLOSCDJKGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C2C=C(C=CC2=NN1C)Br

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-[(5-bromo-2-methyl-2H-indazol-3-yl)methyl]carbamate typically involves multiple steps:

    Bromination of Indazole: The starting material, 2-methylindazole, undergoes bromination to introduce a bromine atom at the 5-position of the indazole ring.

    Formation of Carbamate: The brominated indazole is then reacted with tert-butyl chloroformate in the presence of a base to form the carbamate group.

    Methylation: The final step involves the methylation of the carbamate intermediate to yield the desired product.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to improve yield and purity.

Chemical Reactions Analysis

tert-Butyl N-[(5-bromo-2-methyl-2H-indazol-3-yl)methyl]carbamate can undergo various chemical reactions:

    Substitution Reactions: The bromine atom on the indazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate.

Scientific Research Applications

tert-Butyl N-[(5-bromo-2-methyl-2H-indazol-3-yl)methyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-bromo-2-methyl-2H-indazol-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The brominated indazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamate group may also play a role in modulating the compound’s activity by affecting its binding affinity and stability.

Comparison with Similar Compounds

tert-Butyl N-[(5-bromo-2-methyl-2H-indazol-3-yl)methyl]carbamate can be compared with other similar compounds, such as:

    tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Similar in structure but with a pyridine ring instead of an indazole ring.

    tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate: Contains a pyrimidine ring instead of an indazole ring.

    tert-Butyl N-(2-bromoethyl)carbamate: Lacks the indazole ring and has a simpler structure.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the indazole ring, which may confer distinct biological activities and chemical reactivity.

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